molecular formula C25H27N5O2 B2919367 N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1105219-34-8

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2919367
CAS No.: 1105219-34-8
M. Wt: 429.524
InChI Key: ILGXVJINURXEQO-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a pyridazinyl group, and a piperidine carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the acetamidophenyl derivative, followed by the introduction of the pyridazinyl group through a series of condensation reactions. The final step involves the formation of the piperidine carboxamide group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may have different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.

    Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as the inhibition of certain cellular processes or the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide include:

  • N-(3-acetamidophenyl)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
  • N-(3-acetamidophenyl)-1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
  • N-(3-acetamidophenyl)-1-[6-(2-bromophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-6-3-4-9-22(17)23-10-11-24(29-28-23)30-14-12-19(13-15-30)25(32)27-21-8-5-7-20(16-21)26-18(2)31/h3-11,16,19H,12-15H2,1-2H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGXVJINURXEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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